Propyl-3-hydroxypropylnitrosamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl-3-hydroxypropylnitrosamine is a member of the nitrosamine family, which are compounds known for their potential carcinogenic properties. Nitrosamines are commonly found in various environments, including water, food, and pharmaceuticals . This compound, like other nitrosamines, is of significant interest due to its potential health impacts and its presence as an impurity in various products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propyl-3-hydroxypropylnitrosamine typically involves the nitrosation of secondary amines with nitrite under acidic conditions . The reaction can be represented as follows:
R2NH+NO2−+H+→R2N-NO+H2O
where ( \text{R}_2\text{NH} ) represents the secondary amine, and ( \text{NO}_2^- ) is the nitrite ion .
Industrial Production Methods
Industrial production of nitrosamines, including this compound, often involves similar nitrosation reactions but on a larger scale. The process requires stringent control of reaction conditions to minimize the formation of unwanted by-products and to ensure the safety of the production environment .
Analyse Chemischer Reaktionen
Types of Reactions
Propyl-3-hydroxypropylnitrosamine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products.
Reduction: Reduction reactions can convert the nitroso group back to the corresponding amine.
Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like hydrochloric acid for nitrosation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro compounds, while reduction typically yields the corresponding amine .
Wissenschaftliche Forschungsanwendungen
Propyl-3-hydroxypropylnitrosamine has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of nitrosamines.
Biology: Research on its biological effects helps in understanding the carcinogenic potential of nitrosamines.
Medicine: It is studied for its potential impacts on human health, particularly its role as a carcinogen.
Wirkmechanismus
The mechanism by which Propyl-3-hydroxypropylnitrosamine exerts its effects involves its metabolic activation to form reactive intermediates. These intermediates can interact with cellular macromolecules, leading to DNA damage and potentially causing cancer . The primary pathway involves enzymatic α-hydroxylation, followed by the formation of a diazonium ion, which can alkylate DNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Propyl-3-hydroxypropylnitrosamine include:
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosodiisopropylamine (NDIPA)
- N-Nitrosoethylisopropylamine (NEIPA)
- N-Nitrosodibutylamine (NDBA)
Uniqueness
This compound is unique due to its specific structure, which includes a hydroxyl group and a propyl chain. This structure influences its reactivity and the types of reactions it undergoes compared to other nitrosamines .
Eigenschaften
CAS-Nummer |
40911-00-0 |
---|---|
Molekularformel |
C6H14N2O2 |
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
N-(3-hydroxypropyl)-N-propylnitrous amide |
InChI |
InChI=1S/C6H14N2O2/c1-2-4-8(7-10)5-3-6-9/h9H,2-6H2,1H3 |
InChI-Schlüssel |
JMADQOSLSDTSPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCCO)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.